硫酸アルミニウム水和物

説明

硫酸アルミニウムは、化学式Al₂(SO₄)₃の化学化合物です。無水形態では白色結晶性固体であり、水和すると十八水和物(Al₂(SO₄)₃·18H₂O)になります。 この多用途な化合物は、その独特の物理的および化学的特性のために、さまざまな産業で広く使用されています .

2. 製法

合成経路と反応条件: 硫酸アルミニウムは一般的に、水酸化アルミニウム(Al(OH)₃)と硫酸(H₂SO₄)を反応させることで製造されます。 この反応の化学式は次のとおりです。[ 2Al(OH)₃ + 3H₂SO₄ → Al₂(SO₄)₃ + 6H₂O ] この反応により、硫酸アルミニウムと水が生成されます .

工業的製造方法: 工業的な設定では、硫酸アルミニウムは、アルミニウム金属を硫酸溶液中で加熱することによっても製造できます。 別の方法は、ボーキサイトを硫酸と加圧下で反応させることです .

反応の種類:

酸化と還元: 硫酸アルミニウムは、その安定した酸化状態のために、通常、酸化または還元反応を起こしません。

置換: 硫酸イオンが他のアニオンに置き換わる置換反応に関与する可能性があります。

一般的な試薬と条件:

硫酸: 硫酸アルミニウムの製造に使用されます。

水酸化カルシウム: 硫酸アルミニウムと反応して、水酸化アルミニウムと硫酸カルシウムを生成します。

生成される主な生成物:

水酸化アルミニウム: 硫酸アルミニウムが塩基と反応すると生成されます。

硫酸カルシウム: カルシウム化合物との反応で生成されます.

作用機序

硫酸アルミニウムは主に凝集によってその効果を発揮します。水に添加すると、ゼラチン状の沈殿物を形成し、懸濁された粒子を捕捉し、沈降を可能にします。 このプロセスは、水の浄化において非常に重要です . ワクチンでは、硫酸アルミニウムはアジュバントとして作用し、抗原の徐放を促進することにより、免疫応答を強化します .

類似の化合物:

硫酸アルミニウムカリウム(カリミョウバン): 水の浄化や食品添加物として使用されます。

硫酸アルミニウムアンモニウム(アンモニウムミョウバン): 水の浄化や繊維産業で使用されます。

ユニークさ: 硫酸アルミニウムは、水処理における広範な用途と凝集剤としての役割のためにユニークです。 ゼラチン状の沈殿物を形成する能力により、水から不純物を除去するのに特に効果的です .

科学的研究の応用

化学: 硫酸アルミニウムは、水処理プラントで凝集を促進するために広く使用されており、水中に懸濁された小さな粒子の除去を容易にします .

生物学と医学: これは、ワクチンにおけるアジュバントとして使用されており、ワクチンのに対する体の免疫応答を強化しています .

産業:

製紙業: サイジング剤として作用し、インクの浸透を調整するのに役立ちます。

繊維産業: 繊維の染色と印刷の媒染剤として使用されます.

準備方法

Synthetic Routes and Reaction Conditions: Aluminum sulfate is commonly prepared by reacting aluminum hydroxide (Al(OH)₃) with sulfuric acid (H₂SO₄). The chemical equation for this reaction is: [ 2Al(OH)₃ + 3H₂SO₄ → Al₂(SO₄)₃ + 6H₂O ] This reaction results in the production of aluminum sulfate and water .

Industrial Production Methods: In industrial settings, aluminum sulfate can also be produced by heating aluminum metal in a sulfuric acid solution. Another method involves the reaction of bauxite with sulfuric acid under pressure .

Types of Reactions:

Oxidation and Reduction: Aluminum sulfate does not typically undergo oxidation or reduction reactions due to its stable oxidation state.

Substitution: It can participate in substitution reactions where the sulfate ions are replaced by other anions.

Common Reagents and Conditions:

Sulfuric Acid: Used in the preparation of aluminum sulfate.

Calcium Hydroxide: Reacts with aluminum sulfate to form aluminum hydroxide and calcium sulfate.

Major Products Formed:

Aluminum Hydroxide: Formed when aluminum sulfate reacts with bases.

Calcium Sulfate: Formed in reactions with calcium compounds.

類似化合物との比較

Potassium Aluminum Sulfate (Potassium Alum): Used in water purification and as a food additive.

Ammonium Aluminum Sulfate (Ammonium Alum): Used in water purification and in the textile industry.

Uniqueness: Aluminum sulfate is unique due to its widespread use in water treatment and its role as a coagulating agent. Its ability to form a gelatinous precipitate makes it particularly effective in removing impurities from water .

特性

IUPAC Name |

dialuminum;trisulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Al.3H2O4S/c;;3*1-5(2,3)4/h;;3*(H2,1,2,3,4)/q2*+3;;;/p-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIZPMCHEQGEION-UHFFFAOYSA-H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

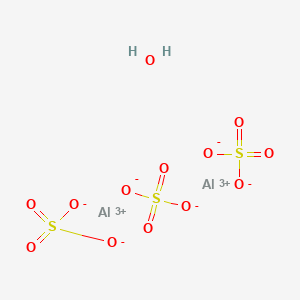

[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Al+3].[Al+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Al2O12S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

10043-67-1 (mono-potassium salt) | |

| Record name | Aluminum sulfate anhydrous | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010043013 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2040317 | |

| Record name | Aluminum sesquisulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2040317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White solid; [Merck Index] Hygroscopic; [CHEMINFO] White powder; [MSDSonline] | |

| Record name | Aluminum sulfate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3615 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Soluble in 1 part water., Soluble in water, insoluble in ethanol. | |

| Record name | Aluminum sulfate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11239 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ALUMINUM SULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5067 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.61 | |

| Record name | ALUMINUM SULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5067 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

Esentially zero. | |

| Record name | ALUMINUM SULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5067 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

When used as a deodorant, the volume of sweat produced is reduced by narrowing sweat ducts. The inhibition of body odor causing bacteria is another important strategy for deodorization. By inhibiting or deactivating odor-producing bacteria, there is little to none metabolism of sweat components thus decreasing the occurrence of body odor. Recent studies suggest that the active binding of alum to the membranes of dendritic cells (DCs) result in alteration of lipid membranes structures as a key process in alum's adjuvant effect in vaccines. As new adjuvants are being developed, alum may remain as an ingredient of adjuvant combinations, or it may eventually be supplemented by other agents that more effectively provide depot and local inflammatory responses to accentuate host immune responses., ...Glioma (C-6) and neuroblastoma (NBP2) cells were utilized to assess early changes in oxidative parameters consequent to a 48-hr exposure to aluminum sulfate. A 500-uM concentration of this salt produced a significant increase in reactive oxygen species (ROS) production and a significant decrease in glutathione (GSH) content in glioma cells. However, the same concentration of the aluminum salt did not lead to any significant changes in the neuroblastoma cells. Mitochondrial respiratory activity in glioma cells was also found to be significantly higher in the aluminum treated cells. As judged by morin-metal complex formation, aluminum can enter glioma cells much more readily than neuroblastoma cells., ... The aim of this work was to assess by in vivo brain microdialysis whether chronic administration of aluminium in the drinking water (2.5% aluminium sulfate) also impairs the glutamate-nitric oxide-cGMP pathway in the cerebellum of rats in vivo. Chronic exposure to aluminium reduced NMDA-induced increase of extracellular cGMP by ca 50%. The increase in extracellular cGMP induced by the nitric oxide generating agent S-nitroso-N-acetylpenicillamine was higher (240%) in rats treated with aluminium than in controls. Immunoblotting experiments showed that aluminium reduced the cerebellar content of calmodulin and nitric oxide synthase by 34 and 15%, respectively. Basal activity of soluble guanylate cyclase was decreased by 66% in aluminium-treated rats, while the activity after stimulation with S-nitroso-N-acetylpenicillamine was similar to controls. Basal cGMP in the cerebellar extracellular space was decreased by 50% in aluminium-treated rats. These results indicate that chronic exposure to aluminium reduces the basal activity of guanylate cyclase and impairs the glutamate-nitric oxide-cGMP pathway in the animal in vivo., Aluminum salts have been shown to stimulate (3)H-thymidine incorporation in primary cultures of bovine brain microvessel endothelial cells. Aluminum chloride or sulfate salts in concentrations between 0.01 to 100 uM were, in general, most effective in stimulating thymidine uptake by bovine brain microvessel endothelial cells with maximal efects observed after a 24 hr exposure to the metal. Concentration of aluminum salts greater than 100 uM inhibited thymidine incorporation. Cell numbers were not affected by exposure to concentrations of the aluminum salts less than approx 100 uM. Concentrations producing half maximal stimulation of bovine brain misrovessel endothelial cell thymidine incorporation were approx, 0.3 uM and 0.5 uM, for aluminum chloride and aluminum sulfate, respectively. These findings indicate that bovine brain microvessel endothelial cells are sensitive to lower concentrations of aluminum salts than other mammalian cell types. Hydroxyurea completely inhibited thymidine incorporation into bovine brain microvessel endothelial cells in the presence and absence of aluminum suggesting that thymidine incorporation into bovine brain microvessel endothelial cells is representative of DNA synthesis. Endothelial cell growth factor stimulated both measured DNA synthesis and bovine brain microvessel endothelial cell numbers in the primary culture system. Aluminum had only slight effects on DNA synthesis in edothelial cell growth factor stimulated bovine brain microvessel endothelial cells. In contrast to endothelial cell growth factor, aluminum then, appears to provide a stimulus for DNA synthesis but not subsequent mitosis in bovine brain microvessel endothelial cells. Results from this study are consistent with previous studies in other cell types and with current knowkedge of the effects of aluminum on the blood brain barrier in vivo. /Aluminum salts/ | |

| Record name | Aluminum sulfate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11239 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ALUMINUM SULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5067 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Impurities |

The iron-free grade: (<0.005% ferric oxide max) ... using pure alumina trihydrate in place of bauxite or clay. | |

| Record name | ALUMINUM SULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5067 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White, lustrous crystals, pieces, granules, or powder | |

CAS No. |

10043-01-3, 10124-29-5, 55892-56-3 | |

| Record name | Aluminum sulfate anhydrous | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010043013 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfuric acid, aluminum salt (1:?) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010124295 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfuric acid, aluminum salt, basic | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055892563 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aluminum sulfate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11239 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Aluminum sesquisulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2040317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ALUMINUM SULFATE ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I7T908772F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ALUMINUM SULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5067 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

770 °C (with decomposition) | |

| Record name | Aluminum sulfate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11239 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ALUMINUM SULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5067 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the applications of Aluminium Sulfate Hydrate in material science?

A1: Aluminium Sulfate Hydrate serves as a precursor for synthesizing materials with specific properties. For instance, it can be thermally decomposed to produce different transitional alumina phases like γ-Al2O3 at 1300℃ []. This particular phase is valuable in catalysis and materials science due to its high surface area and porous structure.

Q2: How does the presence of Nickel influence the characteristics of Aluminium Oxide derived from Aluminium Sulfate Hydrate?

A2: Researchers have successfully synthesized Nickel-doped γ-Al2O3 using Aluminium Sulfate Hydrate as a starting material []. Adding Nickel during the synthesis significantly impacts the final material's properties. It has been observed that increasing the Nickel content leads to a higher binding energy at 856eV, indicating the formation of a NiAl2O4 phase. This finding suggests that Nickel doping can modify the structural and electronic properties of the resulting Aluminium Oxide, potentially influencing its performance in applications like catalysis.

Q3: Can Aluminium Sulfate Hydrate form during corrosion processes, and if so, what insights do analytical techniques offer?

A3: Yes, Aluminium Sulfate Hydrate can be a significant component of corrosion products formed on Aluminium alloys. For example, studies on the corrosion of Aluminium alloys in sodium sulfite solutions revealed the presence of Aluminium Sulfate Hydrate within the corrosion product layer []. This finding was confirmed through a combination of surface analysis techniques, including Scanning Electron Microscopy (SEM), Energy-dispersive X-ray spectroscopy (EDX), and X-ray Photoelectron Spectroscopy (XPS).

Q4: Apart from material science, are there other areas where the thermal decomposition of Aluminium Sulfate Hydrate is studied?

A4: Yes, the thermal decomposition of Aluminium Sulfate Hydrate and its derivatives, such as hydrazinium aluminium sulfate hydrate, is a subject of interest in the field of energetic materials []. Understanding the decomposition pathways and products of these compounds is crucial for assessing their potential applications and safety considerations in areas like propellants and pyrotechnics.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)](/img/structure/B45749.png)

![8-[4-(2,3-Dihydro-1,4-benzodioxin-3-ylmethylamino)butyl]-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B45761.png)

![Diethyl [(2-chloroethoxy)methyl]phosphonate](/img/structure/B45763.png)